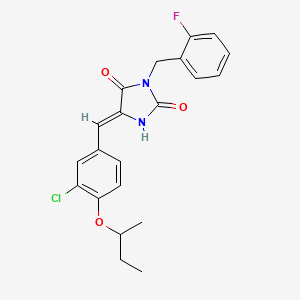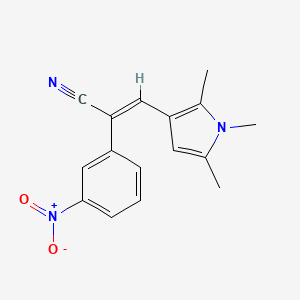![molecular formula C20H21N5O B5463320 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5463320.png)
4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in applications related to drug discovery and development.
作用機序
The mechanism of action of 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This compound has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been reported to reduce the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase. In addition, this compound has been reported to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine in lab experiments is its inhibitory activity against various enzymes. This makes it a potential candidate for drug discovery and development. However, the limitations of this compound include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions related to the compound 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine. One of the most promising directions is related to the development of new drugs for the treatment of Alzheimer's disease and cancer. This compound has shown potential in inhibiting the activity of enzymes involved in these diseases. Another future direction is related to the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in drug development.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its inhibitory activity against enzymes makes it a potential candidate for drug discovery and development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. The future directions related to this compound are promising and could lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has been reported using various methods. One of the most common methods involves the reaction of 4-tert-butylbenzyl chloride with 1H-benzimidazole-2-amine, followed by the reaction with 1,2,5-oxadiazol-3-amine. The yield of this method is reported to be around 80%.
科学的研究の応用
The compound 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has shown potential in various scientific research applications. One of the most promising applications is related to drug discovery and development. This compound has shown inhibitory activity against various enzymes, including tyrosinase, cholinesterase, and acetylcholinesterase. It has also shown potential in the treatment of Alzheimer's disease and cancer.
特性
IUPAC Name |
4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-20(2,3)14-10-8-13(9-11-14)12-25-16-7-5-4-6-15(16)22-19(25)17-18(21)24-26-23-17/h4-11H,12H2,1-3H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVNTKWKUCSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5463248.png)

![4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5463268.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5463277.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5463287.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5463293.png)

![2-dodecylcyclohexanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5463308.png)
![3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5463316.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463348.png)

